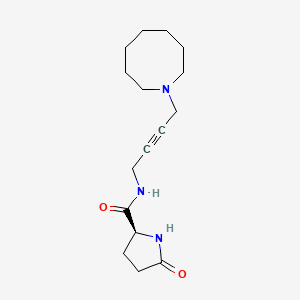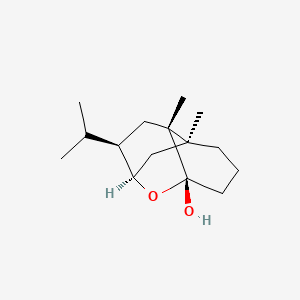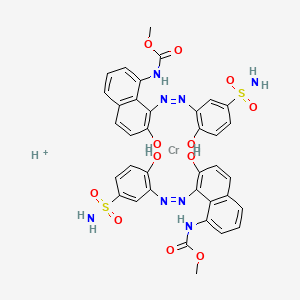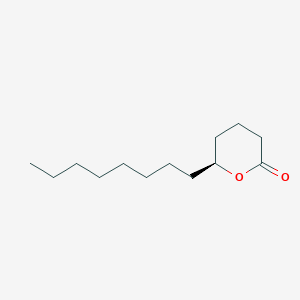
5-Tridecanolide, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tridecanolide, (S)-: is a chemical compound with the molecular formula C13H24O2 . It is a lactone, specifically a delta-lactone, which is a cyclic ester derived from the corresponding hydroxy acid. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer indicates that the compound is optically active and exists in a specific chiral form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecanolide, (S)- typically involves the cyclization of the corresponding hydroxy acid. One common method is the reduction of delta-keto acids using fermenting baker’s yeast, which provides a highly enantioselective reduction to yield optically pure (S)-5-Tridecanolide .
Industrial Production Methods: Industrial production of 5-Tridecanolide, (S)- often involves large-scale fermentation processes or chemical synthesis routes that ensure high yield and purity. The specific conditions, such as temperature, pH, and catalysts, are optimized to maximize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Tridecanolide, (S)- can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone can yield the corresponding diol.
Substitution: The lactone ring can be opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to open the lactone ring.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: 5-Hydroxytridecanol.
Substitution: Various substituted tridecanolides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Tridecanolide, (S)- is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, 5-Tridecanolide, (S)- is studied for its potential pheromonal activity and its role in chemical communication among insects.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications due to their bioactive properties.
Industry: The compound is extensively used in the fragrance industry due to its pleasant odor. It is also used in the flavor industry to impart specific sensory characteristics to products .
Wirkmechanismus
The mechanism of action of 5-Tridecanolide, (S)- involves its interaction with olfactory receptors in the case of its use in fragrances. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5-Tridecanolide, ®-: The enantiomer of 5-Tridecanolide, (S)-, which has similar chemical properties but different optical activity.
5-Nonanolide: Another lactone with a shorter carbon chain.
5-Hexadecanolide: A lactone with a longer carbon chain.
Uniqueness: 5-Tridecanolide, (S)- is unique due to its specific chiral form, which imparts distinct olfactory properties and potential biological activities. Its enantiomeric purity makes it valuable in applications requiring specific stereochemistry .
Eigenschaften
CAS-Nummer |
124330-64-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(6S)-6-octyloxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
RZZLMGATMUAJPX-LBPRGKRZSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1CCCC(=O)O1 |
Kanonische SMILES |
CCCCCCCCC1CCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



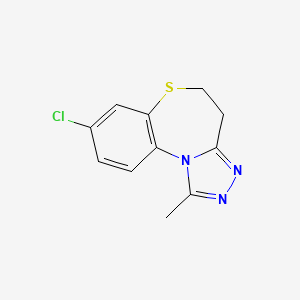
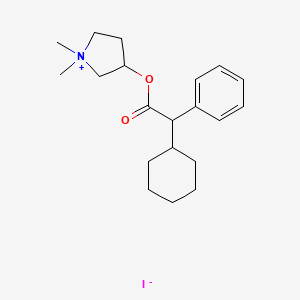
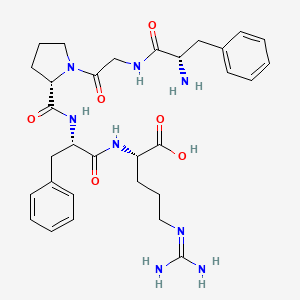
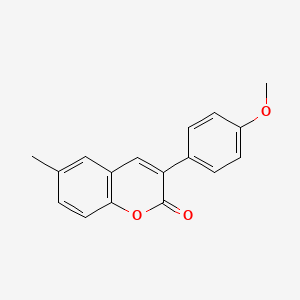
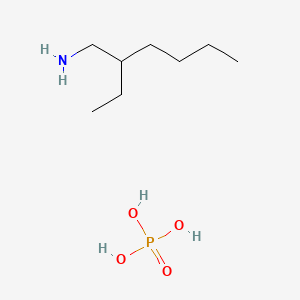
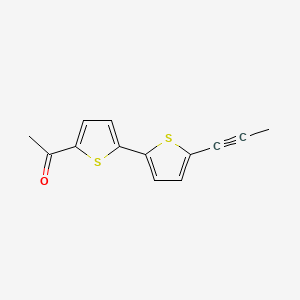
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

